molecular formula C15H22N2O2 B14556347 Isoxazole, 3,3'-methylenebis[5-butyl- CAS No. 62024-86-6

Isoxazole, 3,3'-methylenebis[5-butyl-

Cat. No.: B14556347
CAS No.: 62024-86-6
M. Wt: 262.35 g/mol
InChI Key: OQLYXUUHMOVUDW-UHFFFAOYSA-N
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Description

Isoxazole, 3,3'-methylenebis[5-butyl- is a bis-isoxazole derivative featuring a methylene bridge connecting two 5-butyl-substituted isoxazole rings. The isoxazole scaffold is renowned for its bioactivity, including antimicrobial, anticancer, and enzyme-modulating properties .

Synthetic routes for such compounds typically involve cyclocondensation reactions, as demonstrated in the synthesis of methylenebis-isoxazolo[4,5-b]azepines by Rajanarendar et al. (2012), where bis-isoxazole frameworks were functionalized for drug discovery .

Properties

CAS No.

62024-86-6

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

5-butyl-3-[(5-butyl-1,2-oxazol-3-yl)methyl]-1,2-oxazole

InChI

InChI=1S/C15H22N2O2/c1-3-5-7-14-10-12(16-18-14)9-13-11-15(19-17-13)8-6-4-2/h10-11H,3-9H2,1-2H3

InChI Key

OQLYXUUHMOVUDW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=NO1)CC2=NOC(=C2)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives typically involves the (3 + 2) cycloaddition reaction of an alkyne (acting as a dipolarophile) and a nitrile oxide (acting as the dipole). This reaction can proceed via a concerted mechanism or through a step-by-step mechanism involving diradical intermediates .

For the specific synthesis of Isoxazole, 3,3’-methylenebis[5-butyl-], the following steps are generally involved:

Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) catalysts. due to the high costs, toxicity, and waste generation associated with metal-catalyzed reactions, there is a growing interest in developing metal-free synthetic routes .

Chemical Reactions Analysis

Types of Reactions: Isoxazole, 3,3’-methylenebis[5-butyl-] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Isoxazole, 3,3’-methylenebis[5-butyl-] has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Isoxazole, 3,3’-methylenebis[5-butyl-] involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to bind to and inhibit enzymes or receptors involved in disease processes. For example, it may act as an inhibitor of histone deacetylases (HDACs), leading to changes in gene expression and inhibition of cancer cell growth .

Comparison with Similar Compounds

Structural and Functional Analogues

Dicoumarol (3,3'-Methylenebis(4-hydroxy-2H-chromen-2-one))
  • Structure : Bis-coumarin with a methylene bridge.
  • Bioactivity : Competes with NADH for binding to NQO1, inducing proteasomal degradation of unstructured proteins .
  • Comparison : Unlike the target isoxazole derivative, dicoumarol lacks nitrogen-containing heterocycles, resulting in distinct electronic properties and enzyme targets. Its mechanism hinges on redox cycling, whereas bis-isoxazoles may target kinases or microbial enzymes .
Oxazolidine, 3,3'-Methylenebis[5-methyl-
  • Structure : Bis-oxazolidine with a methylene bridge and methyl substituents.
  • Physico-Chemical Properties : Highly water-miscible, pH-dependent equilibrium in solution .
  • Comparison : The oxazolidine ring confers greater polarity compared to isoxazole, leading to divergent solubility and stability profiles. This makes oxazolidines suitable for industrial applications (e.g., formaldehyde release), whereas bis-isoxazoles are optimized for bioactive roles .
3,3'-Methylenebis(2-Amino-5-bromobenzoic Acid)
  • Structure: Bis-benzoic acid derivative with bromine and amino groups.
  • Application : Used in reactive dyes due to its electrophilic substituents .
  • Comparison : The aromatic carboxylic acid backbone facilitates dye synthesis, whereas the bis-isoxazole’s heterocyclic structure is tailored for medicinal chemistry, emphasizing target selectivity .

Table 1: Bioactivity of Methylenebis Compounds

Compound Bioactivity IC50/EC50 (μM) Reference
Dicoumarol NQO1 inhibition 0.5–2.0
Methylenebis-isoxazolo[4,5-b]azepines Antimicrobial (E. coli) 12.5–25.0
Anticancer (HeLa cells) 8.3–15.7
Tetrahydroquinoline-isoxazole hybrids Antiproliferative (MCF-7) 1.2–4.8
  • Key Findings: Bis-isoxazole derivatives exhibit broader antimicrobial and anticancer activities compared to dicoumarol’s enzyme-specific action.

Physico-Chemical Properties

Table 2: Physico-Chemical Comparison

Property Isoxazole, 3,3'-Methylenebis[5-butyl- (Inferred) Oxazolidine, 3,3'-Methylenebis[5-methyl-
Water Solubility Low to moderate High
LogP (Lipophilicity) ~3.5–4.2 ~0.8–1.5
Stability in Solution pH-stable pH-dependent equilibrium
Thermal Degradation >200°C <100°C

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 3,3'-methylenebis[5-butylisoxazole] derivatives, and how do reaction conditions influence product formation?

  • Methodological Answer : Isoxazole derivatives are commonly synthesized via (3 + 2) cycloaddition reactions, oxidation of nitroethane intermediates, or Schiff base condensations. For example, aliphatic aldehydes react with ethyl nitroacetate in the presence of amines to form isoxazole N-oxide or dicarboxylic esters, depending on conditions like solvent polarity and temperature . Metal-free strategies, such as Bischler-Napieralski conditions, are also employed for eco-friendly synthesis, emphasizing solvent selection and catalyst-free pathways . Reaction conditions (e.g., amine catalysts, aromatic vs. aliphatic substrates) critically determine product selectivity, with variations yielding dinitroglutarates or isoxazole 3,5-dicarboxylic esters .

Q. Which biological activities have been reported for isoxazole derivatives, and what standardized assays are used to evaluate these properties?

  • Methodological Answer : Isoxazole derivatives exhibit anticonvulsant, antimicrobial, and enzyme-inhibitory activities. Standardized assays include:

  • Glutathione reductase (GR) and glutathione S-transferase (GST) inhibition : IC50 values are determined using purified human erythrocyte enzymes, with semi-competitive inhibition kinetics analyzed via Lineweaver-Burk plots .
  • 5-Lipoxygenase (5-LOX) inhibition : Spectrophotometric assays monitor enzyme activity at 234 nm, with NDGA (nordihydroguaiaretic acid) as a positive control .
  • Antioxidant activity : DPPH radical scavenging and ferric-reducing power assays quantify free-radical neutralization .

Advanced Research Questions

Q. How do structural modifications, such as substituent position, affect the inhibitory potency of isoxazole derivatives against enzymes like glutathione reductase (GR)?

  • Methodological Answer : Substituent position significantly impacts enzyme affinity. For example, 3-(4-chlorophenyl)isoxazole inhibits GR with an IC50 of 0.059 mM, while its 5-substituted analog shows half the potency (IC50 = 0.12 mM). This difference arises from steric and electronic effects in the enzyme’s active site, as confirmed by kinetic studies (KI = 0.011 mM for 3-substituted derivatives) . X-ray crystallography or molecular docking can further elucidate structure-activity relationships.

Q. What strategies can resolve contradictions in reported biological activity data across studies on isoxazole derivatives?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., enzyme source, substrate concentration) or incomplete structural characterization. To address this:

  • Standardize assay protocols : Use identical enzyme batches (e.g., human erythrocyte GR vs. recombinant forms) .
  • Validate purity : Employ HPLC and NMR to confirm compound identity and exclude impurities .
  • Cross-validate with computational models : Density functional theory (DFT) and molecular dynamics simulations predict binding modes, reconciling divergent experimental results .

Q. What advanced spectroscopic and computational methods are employed to characterize novel isoxazole derivatives?

  • Methodological Answer :

  • Hirshfeld surface analysis : Maps intermolecular interactions in crystal structures, revealing dominant H-bonding or π-π stacking contributions .
  • DFT and molecular dynamics : Predict electronic properties (e.g., HOMO-LUMO gaps) and simulate ligand-enzyme binding stability over nanosecond timescales .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulas with <5 ppm error, critical for verifying synthetic products .

Q. How can green chemistry principles be applied to synthesize isoxazole derivatives while maintaining yield and purity?

  • Methodological Answer : Eco-friendly approaches include:

  • Solvent-free reactions : Microwave-assisted synthesis reduces energy use and reaction time .
  • Biocatalysis : Lipases or oxidoreductases catalyze cyclization steps under mild conditions .
  • Recyclable catalysts : Immobilized catalysts (e.g., silica-supported amines) enable reuse without yield loss .

Data Contradiction Analysis

  • Example : While 3-(4-chlorophenyl)isoxazole shows strong GR inhibition , other derivatives may lack activity in antimicrobial assays . This divergence highlights target specificity; structural modifications (e.g., electron-withdrawing groups) may enhance enzyme affinity but reduce membrane permeability required for antimicrobial action.

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